Computed Lipophilicity (XLogP3) Advantage vs. 5-Des-Chloro Analog
The presence of the 5-chloro substituent on the pyrazole ring in the target compound (CAS 55828-97-2) increases computed lipophilicity compared to its 5-des-chloro analog (CAS 55432-06-9), which bears hydrogen at the 5-position. A higher XLogP3 value may enhance membrane permeability and influence pharmacokinetic behavior in biologically active derivatives [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 [1] |
| Comparator Or Baseline | 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole (CAS 55432-06-9); XLogP3 = 4.6 [2] |
| Quantified Difference | Δ XLogP3 = +0.9 (approximately 8-fold increase in partition coefficient per log unit) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release) |
Why This Matters
For scientists procuring building blocks for medicinal chemistry, the +0.9 XLogP3 difference represents a substantial lipophilicity shift that can affect bioavailability, target engagement, and off-target profiles of downstream compounds, making the 5-chloro variant the preferred choice when higher logP is desired.
- [1] 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole. PubChem Compound Summary, CID 54026009. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
- [2] 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole. PubChem Compound Summary, CID 2333890. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
